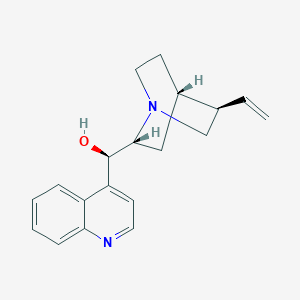

9-Epi-cinchonine

Description

Structure

3D Structure

Properties

IUPAC Name |

(R)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O/c1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17/h2-7,9,13-14,18-19,22H,1,8,10-12H2/t13-,14-,18+,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMPWYEUPVWOPIM-YXUGBTPSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C[C@H]1CN2CC[C@H]1C[C@@H]2[C@@H](C3=CC=NC4=CC=CC=C34)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00859217 | |

| Record name | Epicinchonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00859217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

485-70-1, 118-10-5 | |

| Record name | (9R)-Cinchonan-9-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=485-70-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Epicinchonine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000485701 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cinchonine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757801 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cinchonan-9-ol, (9S)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Epicinchonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00859217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cinchonine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.850 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cinchonan-9-ol, (9R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.939 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EPICINCHONINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35VE0JQR6N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 9 Epi Cinchonine and Its Derivatives

Stereoselective Inversion of C9 Configuration

The cornerstone for the synthesis of 9-epi-cinchonine lies in the stereoselective inversion of the C9 hydroxyl group of the parent alkaloid, cinchonine (B1669041). This transformation is predominantly achieved through two robust methodologies: the Mitsunobu reaction and nucleophilic displacement strategies involving activated intermediates.

Mitsunobu Reaction Protocols

The Mitsunobu reaction is a powerful and widely utilized method for the stereoinvertive substitution of alcohols. nih.govorganic-chemistry.org This reaction proceeds with a clean inversion of the stereocenter, making it an ideal choice for the synthesis of this compound from cinchonine. organic-chemistry.org The general mechanism involves the activation of the C9 hydroxyl group with a combination of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethylazodicarboxylate (DEAD) or diisopropylazodicarboxylate (B7806520) (DIAD). This in-situ activation forms an oxyphosphonium salt, which is a good leaving group. Subsequent nucleophilic attack by a pronucleophile, for instance, a carboxylic acid, occurs via an Sₙ2 mechanism, leading to the desired inversion of configuration at the C9 position.

A notable application of this protocol involves the use of 4-nitrobenzoic acid as the nucleophile, which, after the inversion, can be saponified to yield the free this compound. frontiersin.org

To streamline the synthesis of 9-epimers of Cinchona alkaloids, a one-pot procedure combining the Mitsunobu esterification with a subsequent saponification step has been developed. frontiersin.orgspringernature.com This approach circumvents the need for isolation of the intermediate ester, thereby improving efficiency. In a typical procedure, cinchonidine, a diastereomer of cinchonine, is treated with 4-nitrobenzoic acid (PNBA), diethylazodicarboxylate (DEAD), and triphenylphosphine (PPh₃). frontiersin.org This is followed by the addition of a base, such as lithium hydroxide (B78521) (LiOH), to hydrolyze the resulting ester in the same reaction vessel, affording the desired epi-cinchonidine in good yield. frontiersin.org This one-pot method is also applicable to other Cinchona alkaloids for the synthesis of their respective 9-epimers. springernature.com

Nucleophilic Displacement Strategies (e.g., O-Mesylated Derivatives)

An alternative and scalable approach to achieve the inversion of the C9 configuration involves a two-step nucleophilic displacement strategy. nih.govresearchgate.net This method begins with the activation of the C9 hydroxyl group by converting it into a better leaving group, commonly a mesylate. This is achieved by reacting the parent Cinchona alkaloid with methanesulfonyl chloride (MsCl) in the presence of a base.

The resulting O-mesylated derivative is then subjected to nucleophilic substitution with a suitable nucleophile, such as sodium azide (B81097) (NaN₃). researchgate.net This Sₙ2 reaction proceeds with inversion of configuration at the C9 center, yielding the 9-azido-9-deoxy-epi derivative. The azide group can then be reduced to a primary amine, or the mesylate can be displaced by other nucleophiles to introduce different functionalities. This method is particularly advantageous for larger-scale syntheses. nih.govsigmaaldrich.com

Synthesis of Primary Amine Derivatives at C9 (e.g., 9-amino(9-deoxy)epi cinchona alkaloids)

The 9-amino(9-deoxy)epi Cinchona alkaloids are highly valuable as chiral organocatalysts. springernature.comnih.govacs.org Their synthesis is a direct extension of the stereoselective inversion methodologies described above. Two primary routes are employed for their preparation. researchgate.net

The first route utilizes the Mitsunobu reaction to introduce an azide group directly from the parent Cinchona alkaloid. nih.govresearchgate.net Diphenylphosphoryl azide (DPPA) can be used as the azide source in this reaction. The resulting 9-azido-9-deoxy-epi intermediate is then reduced to the corresponding primary amine. researchgate.net Common reduction methods include the Staudinger reaction using triphenylphosphine followed by hydrolysis, or catalytic hydrogenation. researchgate.net

The second, and often more scalable, approach involves the O-mesylation of the C9 hydroxyl group followed by nucleophilic displacement with sodium azide, as detailed in section 2.1.2. nih.govresearchgate.net The subsequent reduction of the 9-azido intermediate to the 9-amino-9-deoxy-epi derivative can be achieved using reagents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation (e.g., with Pd/C). nih.govsigmaaldrich.com These methods provide reliable access to a range of 9-amino(9-deoxy)epi Cinchona alkaloids, including the cinchonine-derived analogue. springernature.comnih.gov

Diversification via Functionalization at C9

The synthetic utility of 9-amino(9-deoxy)epi-cinchonine is significantly expanded through the derivatization of the C9 primary amine. This allows for the fine-tuning of the catalyst's steric and electronic properties, leading to improved performance in various asymmetric transformations.

Formation of (Thio)urea, Amide, Sulfonamide, and Squaramide Adducts

The primary amine at the C9 position of this compound derivatives serves as a versatile handle for the introduction of various functional groups. The reaction of the 9-amino group with isocyanates or isothiocyanates provides straightforward access to a wide array of urea (B33335) and thiourea (B124793) derivatives, respectively. researchgate.netnih.gov These moieties can act as hydrogen-bond donors, which is a key feature of many bifunctional organocatalysts.

Similarly, acylation of the amine with acyl chlorides or carboxylic acids (using coupling agents) yields the corresponding amides. Sulfonamides are readily prepared by reacting the amine with sulfonyl chlorides in the presence of a base. researchgate.netijarsct.co.in Furthermore, squaramide derivatives can be synthesized, which have emerged as powerful hydrogen-bonding motifs in organocatalysis. acs.orgresearchgate.net This diversification allows for the creation of extensive libraries of catalysts derived from this compound, tailored for specific asymmetric reactions.

| Starting Material | Reagent(s) | Product Type | Reference(s) |

| Cinchonine | 1. PPh₃, DEAD, PNBA; 2. LiOH | This compound | springernature.com, frontiersin.org |

| Cinchonine | 1. MsCl, Base; 2. NaN₃ | 9-Azido-9-deoxy-epi-cinchonine | nih.gov, researchgate.net |

| 9-Azido-9-deoxy-epi-cinchonine | LiAlH₄ or H₂, Pd/C | 9-Amino(9-deoxy)epi-cinchonine | nih.gov, sigmaaldrich.com |

| 9-Amino(9-deoxy)epi-cinchonine | R-NCO | 9-Urea-epi-cinchonine derivative | researchgate.net, nih.gov |

| 9-Amino(9-deoxy)epi-cinchonine | R-NCS | 9-Thiourea-epi-cinchonine derivative | researchgate.net, nih.gov |

| 9-Amino(9-deoxy)epi-cinchonine | R-COCl or R-COOH, coupling agent | 9-Amide-epi-cinchonine derivative | researchgate.net |

| 9-Amino(9-deoxy)epi-cinchonine | R-SO₂Cl | 9-Sulfonamide-epi-cinchonine derivative | researchgate.net, ijarsct.co.in |

| 9-Amino(9-deoxy)epi-cinchonine | Squaric acid derivative | 9-Squaramide-epi-cinchonine derivative | acs.org, researchgate.net |

Introduction of C9-Carbon, Sulfur, and Selenium Moieties

The functionalization of the C9 position of the cinchonine scaffold with carbon, sulfur, and selenium groups is a key strategy for creating diverse this compound derivatives. These transformations typically proceed with an inversion of configuration at the C9 stereocenter, leading to the desired epi arrangement.

Carbon Moieties: The formation of C-C bonds at the C9 position has been achieved through various methods. One notable approach involves the reaction of 9-oxo-cinchonine (cinchoninone), obtained by the oxidation of the C9 hydroxyl group, with Grignard reagents. This allows for the introduction of a range of alkyl and aryl groups. Another strategy is the Corey-Chaykovsky reaction with cinchoninone, which can be used to introduce carbon-containing epoxides. nih.gov

Sulfur and Selenium Moieties: The synthesis of 9-sulfur- and 9-selenium-substituted derivatives has also been explored. nih.gov For instance, chiral selenoureas incorporating the Cinchona alkaloid framework have been synthesized efficiently. This process begins with the preparation of 9-epi-aminoalkaloids, which are then coupled with aryl isoselenocyanates. nih.govresearchgate.net The crucial aryl isoselenocyanate intermediates can be prepared via several reported methods. nih.gov The subsequent coupling reaction in a solvent like dichloromethane (B109758) at elevated temperatures in the dark yields the desired this compound-derived selenoureas in high yields. nih.gov

The table below summarizes the synthesis of various C9-substituted selenourea (B1239437) derivatives based on different Cinchona alkaloid scaffolds.

| Starting Alkaloid | Aryl Isoselenocyanate Substituent | Product | Yield (%) |

| 9-epi-aminoquinine | 4-Fluorophenyl | Selenourea 7a | 85 |

| 9-epi-aminocinchonidine | 4-Fluorophenyl | Selenourea 7b | 89 |

| 9-epi-aminoquinidine | 4-Fluorophenyl | Selenourea 7c | 82 |

| 9-epi-aminodihydroquinine | 4-Fluorophenyl | Selenourea 7d | 75 |

| 9-epi-aminodihydroquinidine | 4-Fluorophenyl | Selenourea 7e | 78 |

| 9-epi-aminoquinine | Phenyl | Selenourea 7f | 81 |

| 9-epi-aminoquinine | 3,5-Bis(trifluoromethyl)phenyl | Selenourea 7g | 79 |

This table presents data on the synthesis of novel selenoureas derived from various 9-epi-amino Cinchona alkaloids, highlighting the yields obtained for different substituent patterns. nih.gov

Enantioselective Total Synthesis Approaches to 9-Epi-Cinchona Analogues

The de novo chemical synthesis of Cinchona alkaloids and their analogues is a significant challenge in organic chemistry. nih.gov Enantioselective total synthesis provides access to not only the natural alkaloids but also their "unnatural" enantiomers and other analogues, which are valuable in asymmetric catalysis.

A practical enantioselective total synthesis of (-)-9-epi-quinine, an analogue of this compound, has been reported. researchgate.net This approach highlights the power of organocatalysis in constructing complex chiral molecules. A key transformation in this synthesis is a successive organocatalytic formal aza [3+3] cycloaddition followed by a Strecker-type cyanation reaction. This sequence allows for the formation of a highly functionalized and optically active tetrasubstituted piperidine (B6355638) derivative, which serves as a crucial intermediate for the alkaloid core. researchgate.net The use of pot-economical strategies, where multiple reaction steps are carried out in a single reaction vessel, has been instrumental in improving the efficiency of these complex syntheses. researchgate.net For example, one sequence involves a diphenylprolinol silyl (B83357) ether-mediated Michael reaction, an aza-Henry reaction, hemiaminalization, and elimination of HNO2, all performed in one pot to afford a chiral tetrahydropyridine (B1245486) with excellent enantioselectivity. researchgate.net

Scale-Up and Efficiency Considerations in this compound Synthesis

The practical utility of this compound derivatives, particularly as organocatalysts, necessitates synthetic routes that are both efficient and scalable. While various methods exist for the synthesis of these compounds, not all are suitable for large-scale production.

For the synthesis of 9-amino(9-deoxy)epi cinchona alkaloids, two primary procedures have been described. The first approach utilizes a Mitsunobu reaction to introduce an azide group with inversion of configuration at C9, followed by reduction. nih.govspringernature.com While effective on a smaller scale (e.g., 5-gram scale), the Mitsunobu reaction uses costly reagents and can present challenges in purification, making it less ideal for large-scale synthesis. nih.gov

A second, more convenient approach for scale-up has been developed and tested on a 20-gram scale. nih.govspringernature.comsigmaaldrich.com This method involves a two-step process:

Mesylation: The starting Cinchona alkaloid's C9-hydroxyl group is converted to a good leaving group by reacting it with methanesulfonyl chloride (mesyl chloride). researchgate.net

Azide Displacement and Reduction: The O-mesylated derivative is then treated with an azide source, leading to a nucleophilic substitution that inverts the stereochemistry at C9. The resulting azide is subsequently reduced to the primary amine using reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (Pd/C). nih.govspringernature.com

This latter approach is more amenable to scale-up due to the use of less expensive reagents and more straightforward procedures. nih.gov The choice of reducing agent for the azide can also be tailored; LiAlH₄ is used for alkaloids with a vinyl group, while hydrogenation is suitable for their dihydro- counterparts. springernature.com

The following table compares the two primary methods for synthesizing 9-amino(9-deoxy)epi cinchona alkaloids.

| Feature | Method 1: Mitsunobu Reaction | Method 2: Mesylation/Azide Substitution |

| Key Reagents | Diethyl azodicarboxylate (DEAD) or similar, Triphenylphosphine (PPh₃), Hydrazoic acid (HN₃) | Methanesulfonyl chloride (MsCl), Triethylamine (NEt₃), Sodium azide (NaN₃), LiAlH₄ or H₂/Pd-C |

| Reported Scale | 5-gram scale nih.gov | 20-gram scale nih.govspringernature.com |

| Advantages | One-pot potential nih.gov | More convenient for scale-up, less expensive reagents nih.gov |

| Disadvantages | Costly reagents, purification challenges | Two distinct steps (mesylation, substitution/reduction) |

This table provides a comparative overview of two synthetic routes to 9-amino(9-deoxy)epi cinchona alkaloids, highlighting key differences relevant to scalability and efficiency.

Stereochemical Investigations and Conformational Analysis of 9 Epi Cinchonine

Impact of C9 Stereochemistry on Catalytic Performance

The stereochemistry at the C9 position of Cinchona alkaloids is a critical determinant of their catalytic activity and the enantioselectivity of the reactions they mediate. Inversion of the natural (8S,9R) configuration of cinchonine (B1669041) to the (8S,9S) configuration in 9-epi-cinchonine significantly alters the catalyst's performance.

Studies have shown that while a change in the absolute configuration at C9 in the hydrogenation of various activated ketones on a platinum catalyst does not alter the absolute configuration of the primary product, it does lead to a decrease in enantiomeric excesses by up to 30% and a significant drop in the reaction rate by approximately an order of magnitude. rsc.org This highlights the sensitivity of the catalytic system to the spatial arrangement of the hydroxyl group at C9. The configuration at this position can influence the formation of the diastereomeric complex between the catalyst and the substrate, thereby affecting both the enantiomeric excess and the reaction rate. rsc.org

In some reactions, the inversion of stereochemistry at the C9 position to the epi-form can lead to poor enantioselectivity. uva.nl This has been attributed to the formation of an intramolecular hydrogen bond between the C9 hydroxyl group and the quinuclidine (B89598) nitrogen in the epi-bases, a conformation that is not favored in the natural alkaloids. uva.nl

However, derivatives of this compound, particularly 9-amino-(9-deoxy)-epi-cinchonine, have proven to be highly effective organocatalysts in a variety of asymmetric reactions. acs.orgnih.gov These catalysts have expanded the scope of asymmetric aminocatalysis, enabling the highly stereoselective functionalization of sterically demanding carbonyl compounds. acs.orgnih.gov For example, 9-amino-9-deoxy-epi-cinchonine has been successfully employed in highly enantioselective aldol (B89426) reactions.

Conformational Analysis of this compound and Analogues

The catalytic efficacy of Cinchona alkaloids is intrinsically linked to their conformational flexibility. The molecule can adopt several conformations, primarily defined by the torsion angles around the C4'-C9 and C9-C8 bonds.

Open and Closed Conformations

Cinchona alkaloids, including this compound, can exist in two principal conformations: "open" and "closed". researchgate.net These conformations are characterized by the orientation of the quinuclidine nitrogen's lone pair of electrons relative to the quinoline (B57606) ring. researchgate.net In the "open" conformation, the lone pair points away from the quinoline ring, while in the "closed" conformation, it is positioned over the quinoline ring. researchgate.net

Theoretical calculations and experimental studies have shown that for epi-alkaloids like epicinchonine, the ability to form an intramolecular hydrogen bond between the C9-OH group and the quinuclidine nitrogen (N1) is a key factor determining their preferred conformation. nih.gov This intramolecular hydrogen bond is favored in the threo epimers (epi-alkaloids). nih.gov

A systematic study of the conformational spaces of Cinchona alkaloids using the semiempirical PM3 method revealed that the lowest energy conformations for epiquinine (B123177) and epiquinidine (B559691) are anti-open-beta and anti-open-alpha, respectively. nih.gov Low-energy conformations featuring an intramolecular hydrogen bond (N1···H-O9) were identified for epiquinine and epiquinidine. nih.gov

Spectroscopic and Computational Approaches to Conformation (e.g., NMR, DFT)

A combination of spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), and computational methods like Density Functional Theory (DFT), have been instrumental in elucidating the conformational behavior of this compound and its derivatives.

X-ray analysis of a single crystal of 9-epi-10,11-dihydrocinchonine revealed the presence of an intramolecular hydrogen bond between the hydroxyl group and the quinuclidine nitrogen. nih.gov Theoretical calculations using the AM1 semiempirical method have further supported that the conformation around the C8-C9 bond is dependent on the absolute configuration at C9. nih.gov

NMR studies, including 1H NOESY 2D NMR, combined with computational methods, have been used to investigate the conformational preferences of 9-amino(9-deoxy) cinchona alkaloids. rhhz.net These studies have indicated that these derivatives favor a narrow range of the available conformational space, with a preference for the open conformation. rhhz.net

DFT studies have been employed to understand the mechanism of action of these catalysts. For instance, DFT calculations suggest a dual activation mechanism for 9-amino-9-deoxy-epi-cinchonine derivatives, involving nucleophile activation through hydrogen bonding with the 9-amino group and electrophile polarization via π-π interactions with the quinoline ring. Furthermore, combined experimental and theoretical investigations using NMR and DFT have been used to study the dynamic equilibria of Cinchona alkaloid O-ethers in solution, revealing the presence of both "closed" and "open" conformers. nih.govacs.orgcapes.gov.br

Stereochemical Control in Asymmetric Reactions Mediated by this compound

The unique stereochemical arrangement of this compound and its derivatives allows for precise control over the stereochemical outcome of various asymmetric reactions. The catalyst creates a chiral pocket around the reactive site, directing the approach of the substrates and leading to the formation of a specific enantiomer of the product. dovepress.com

Derivatives such as 9-amino-(9-deoxy)-epi-quinine have been shown to remotely control the configuration of a newly formed stereogenic axis and up to three adjacent stereocenters in organocascade reactions. nih.govacs.org In these reactions, the catalyst is believed to drive the approach of the diene to a specific face of the dienophile, facilitated by stabilizing hydrogen bonding between the electrophile's carbonyl group and the quinuclidine's quaternary nitrogen. nih.gov

Mechanistic studies combining experimental and theoretical approaches have shed light on the origin of stereoselectivity. acs.orgnih.gov In the Friedel-Crafts alkylation of indoles with α,β-unsaturated ketones catalyzed by 9-amino(9-deoxy)epi quinine (B1679958), it was found that the achiral acid cocatalyst plays a crucial role. acs.orgnih.gov The catalyst, enone, and acid form a well-defined ion-pair supramolecular assembly stabilized by multiple noncovalent interactions. acs.orgnih.gov Within this assembly, the anion of the achiral acid is responsible for the π-facial discrimination of the iminium ion intermediate, thus dictating the stereochemical outcome. acs.orgnih.gov

Pseudoenantiomeric Behavior in Catalysis

Cinchona alkaloids exist as pairs of pseudoenantiomers, such as quinine/quinidine (B1679956) and cinchonine/cinchonidine. buchler-gmbh.comnih.gov These pairs have opposite configurations at the C8 and C9 stereocenters while sharing the same configuration at C3 and C4. buchler-gmbh.com This pseudoenantiomeric relationship is highly valuable in asymmetric catalysis as it often allows for access to both enantiomers of a product by simply switching the catalyst. buchler-gmbh.comnih.gov

While this principle generally holds true, there are instances where a pair of pseudoenantiomeric Cinchona alkaloid-derived catalysts exhibit uneven efficiency. nih.govacs.orgnih.gov One catalyst may provide high enantioselectivity and yield, while its pseudoenantiomer fails to deliver the corresponding antipode with similar efficacy. nih.gov This disparity can arise from subtle structural differences that affect the stability and reactivity of the catalytic intermediates. acs.org For example, in certain imine umpolung reactions, cinchonine-derived catalysts have shown superior reactivity and selectivity compared to their cinchonidine-derived pseudoenantiomers. acs.org

The development of novel modified Cinchona alkaloids, including epi-derivatives, has been a strategy to overcome these limitations and provide access to products with complementary stereochemistry. nih.govacs.orgnih.gov

Stereochemistry and Molecular Recognition

The well-defined three-dimensional structure and the presence of multiple functional groups in this compound and its analogues make them excellent scaffolds for molecular recognition. The stereochemistry of the alkaloid plays a pivotal role in its ability to selectively bind to other molecules.

In the context of catalysis, molecular recognition is fundamental to the catalyst's ability to differentiate between the two prochiral faces of a substrate. The formation of a diastereomeric complex between the catalyst and the substrate is governed by a series of non-covalent interactions, including hydrogen bonding and π-π stacking. The specific stereochemistry at C9 influences the geometry of this complex and, therefore, the enantioselectivity of the reaction.

Advanced Organocatalytic Applications of 9 Epi Cinchonine Derivatives

Fundamental Modes of Catalytic Activation

The catalytic versatility of 9-Epi-cinchonine derivatives stems from their ability to activate substrates through several distinct mechanisms. These modes of activation often involve the formation of reactive intermediates or the organization of reactants through non-covalent interactions, effectively controlling the stereochemical outcome of the reaction.

Enamine Catalysis

Enamine catalysis is a cornerstone of organocatalysis, and 9-amino(9-deoxy)epi-cinchonine derivatives are adept at facilitating this type of activation. In this mode, the primary amine group of the catalyst reacts with a carbonyl compound, typically a ketone or an aldehyde, to form a nucleophilic enamine intermediate. This enamine then reacts with an electrophile. The chiral environment provided by the cinchona backbone directs the approach of the electrophile, leading to the formation of a new stereocenter with high enantioselectivity. The catalyst is regenerated upon hydrolysis of the resulting iminium ion. This strategy has been successfully employed in a variety of transformations, including the conjugate addition of aldehydes and ketones to nitroolefins.

Iminium Ion Catalysis

Complementary to enamine catalysis, iminium ion catalysis involves the reaction of a 9-amino(9-deoxy)epi-cinchonine derivative with an α,β-unsaturated aldehyde or ketone. This condensation results in the formation of a transient iminium ion. The formation of the iminium ion lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the α,β-unsaturated system, thereby activating it towards nucleophilic attack. The bulky and chiral cinchona framework effectively shields one face of the iminium ion, dictating the stereoselective approach of the nucleophile to the β-carbon. This activation mode is pivotal in numerous asymmetric reactions, such as Friedel-Crafts alkylations and Michael additions.

Bifunctional Catalysis via Hydrogen Bonding and Electrostatic Interactions

Many this compound derivatives are designed to act as bifunctional catalysts, capable of activating both the nucleophile and the electrophile simultaneously. This is often achieved through a combination of a Lewis basic site (e.g., the quinuclidine (B89598) nitrogen) and a Brønsted acidic site (e.g., a hydroxyl group or a thiourea (B124793) moiety introduced at the C-9 position). The Lewis base can deprotonate a pronucleophile, increasing its reactivity, while the Brønsted acid can activate the electrophile through hydrogen bonding. These synergistic interactions create a highly organized, chiral transition state, leading to excellent stereocontrol. Electrostatic interactions within this organized assembly also play a crucial role in stabilizing the transition state and influencing the stereochemical outcome.

Soft-Enolisation Processes

Soft-enolisation represents a method for generating enolates under mild conditions, often employing a combination of a Lewis acid and a weak base. In the context of this compound derivatives, the quinuclidine nitrogen can act as the weak base. While not a direct catalytic cycle in the same vein as enamine or iminium ion catalysis, the basicity of the cinchona alkaloid can be harnessed in conjunction with a mild Lewis acid to facilitate the formation of a soft enolate from a ketone. This enolate can then engage in asymmetric reactions, with the chiral alkaloid influencing the stereoselectivity of the subsequent bond formation. This approach avoids the use of strong, stoichiometric bases, broadening the scope of compatible functional groups.

Asymmetric Carbon-Carbon Bond-Forming Reactions

The diverse modes of catalytic activation employed by this compound derivatives have led to their widespread application in a vast array of asymmetric carbon-carbon bond-forming reactions, which are fundamental transformations in organic synthesis.

Aldol (B89426) Addition Reactions

The asymmetric aldol reaction, which forms a β-hydroxy carbonyl moiety and up to two new stereocenters, is a powerful tool for the construction of complex molecules. Derivatives of this compound, particularly the 9-amino(9-deoxy)epi congeners, have proven to be highly effective catalysts for this transformation. These catalysts can activate the ketone component as a nucleophilic enamine, which then adds to the electrophilic aldehyde. The bifunctional nature of many of these catalysts, utilizing hydrogen bonding to activate the aldehyde, contributes to the high levels of diastereoselectivity and enantioselectivity observed.

A notable example is the use of a heterogeneous organocatalyst, a zirconium phosphonate-supported 9-amino-9-deoxy-epi-cinchonidine, for the asymmetric aldol addition of p-nitrobenzaldehyde to cyclohexanone (B45756). rsc.org This catalyst demonstrated excellent catalytic properties, particularly in an aqueous medium, and could be readily recovered and reused. rsc.org The steric confinement provided by the inorganic support was found to favor the formation of a single stereoisomer. rsc.org

The following interactive table summarizes the research findings on asymmetric aldol additions catalyzed by this compound derivatives, showcasing the versatility of these catalysts with different substrates.

| Aldehyde | Ketone | Catalyst | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | d.r. (anti/syn) | ee (%) (anti) | Reference |

| p-Nitrobenzaldehyde | Cyclohexanone | Zirconium phosphonate-supported 9-amino-9-deoxy-epi-cinchonidine | 10 | H₂O | 25 | 24 | 95 | 96:4 | 99 | rsc.org |

| o-Nitrobenzaldehyde | Cyclohexanone | Zirconium phosphonate-supported 9-amino-9-deoxy-epi-cinchonidine | 10 | H₂O | 25 | 36 | 92 | 95:5 | 98 | rsc.org |

| m-Nitrobenzaldehyde | Cyclohexanone | Zirconium phosphonate-supported 9-amino-9-deoxy-epi-cinchonidine | 10 | H₂O | 25 | 30 | 93 | 94:6 | 97 | rsc.org |

| p-Chlorobenzaldehyde | Cyclohexanone | Zirconium phosphonate-supported 9-amino-9-deoxy-epi-cinchonidine | 10 | H₂O | 25 | 48 | 85 | 92:8 | 95 | rsc.org |

| Benzaldehyde | Cyclohexanone | Zirconium phosphonate-supported 9-amino-9-deoxy-epi-cinchonidine | 10 | H₂O | 25 | 72 | 78 | 90:10 | 92 | rsc.org |

Derivatives of the cinchona alkaloid this compound have emerged as powerful organocatalysts in asymmetric synthesis. Their unique stereochemical arrangement, featuring a pseudo-enantiomeric relationship to the parent cinchonine (B1669041) at the C9 position, allows for complementary stereochemical outcomes in a variety of chemical transformations. This article explores the advanced applications of this compound derivatives in several key organocatalytic reactions, highlighting their efficacy in constructing complex chiral molecules with high levels of stereocontrol.

1 Aldol Reactions

The aldol reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. Organocatalytic variants of this reaction, particularly those employing chiral amines, have been extensively developed. This compound derivatives have proven to be effective catalysts in both intermolecular and intramolecular aldol additions.

1 Intermolecular Aldol Additions (e.g., Isatins, Ketones, Hydroxyacetones)

This compound derivatives have demonstrated considerable utility in promoting intermolecular aldol reactions between a range of nucleophiles and electrophiles. For instance, the asymmetric aldol reaction of isatins with acetaldehyde, catalyzed by 9-amino-9-deoxy-epi-quinine (a derivative of the closely related 9-epi-quinine), proceeds to furnish 3-hydroxy-3-(2-hydroxyethyl)indolin-2-ones with high enantioselectivity. These products are valuable intermediates in the synthesis of various biologically active indole alkaloids.

The addition of ketones to aldehydes is another area where these catalysts have been successfully applied. Heterogeneous catalysts, such as zirconium phosphonate-supported 9-amino-9-deoxy-epi-cinchonidine, have been shown to effectively catalyze the aldol addition of cyclohexanone to p-nitrobenzaldehyde, particularly in aqueous media. nih.govrsc.org The solid support allows for easy recovery and reuse of the catalyst without a significant loss of performance. nih.govrsc.org

Furthermore, the direct asymmetric aldol reaction of unprotected hydroxyacetone with activated aromatic aldehydes is efficiently catalyzed by 9-amino-9-epi-cinchona ditartrates. This method provides linear aldol products in quantitative yields with good syn-diastereoselectivity and high enantioselectivity. A key advantage of this protocol is the avoidance of protecting groups and the ease of product isolation through simple extraction.

Table 1: Intermolecular Aldol Additions Catalyzed by this compound Derivatives

| Catalyst | Nucleophile | Electrophile | Product | Yield (%) | dr (syn:anti) | ee (%) |

|---|---|---|---|---|---|---|

| 9-Amino-9-deoxy-epi-quinine/Benzoic acid | Acetaldehyde | Isatin | (S)-3-hydroxy-3-(2-hydroxyethyl)indolin-2-one | - | - | High |

| Zirconium phosphonate-supported 9-amino-9-deoxy-epi-cinchonidine | Cyclohexanone | p-Nitrobenzaldehyde | Chiral aldol adduct | Excellent | - | High |

| 9-Amino-9-epi-cinchona ditartrate | Hydroxyacetone | 4-Nitrobenzaldehyde | syn-1-(4-nitrophenyl)-2,3-dihydroxypropan-1-one | Quantitative | High | up to 90 |

2 Intramolecular Aldol Reactions and Cyclizations

Intramolecular aldol reactions and cyclizations are powerful strategies for the construction of cyclic compounds, often with the generation of multiple stereocenters. Cinchona alkaloid-derived primary amines are known to be effective catalysts for enantioselective intramolecular aldolizations. For example, the intramolecular aldol condensation of 4-substituted heptane-2,6-diones can lead to the formation of chiral cyclohexenones. While the principles of aminocatalysis suggest that this compound derivatives would be competent catalysts for such transformations, specific and detailed examples with comprehensive data on yields and stereoselectivities were not prominently found in the reviewed literature. The application of these catalysts in intramolecular cyclizations remains a promising area for further investigation, with the potential to access a wide range of carbocyclic and heterocyclic scaffolds.

2 Michael Addition Reactions

The Michael addition, or conjugate addition, is a fundamental method for the formation of carbon-carbon bonds. This compound derivatives have been extensively utilized as organocatalysts in various asymmetric Michael reactions, demonstrating high levels of stereocontrol.

1 Conjugate Additions of Nitroalkanes to Enones

The conjugate addition of nitroalkanes to α,β-unsaturated ketones (enones) is a valuable transformation that introduces a nitroalkyl group, which can be further converted into a variety of functional groups. Bifunctional cinchona organocatalysts, which possess both a basic tertiary amine to deprotonate the nitroalkane and a hydrogen-bond-donating moiety to activate the enone, are particularly effective. Derivatives of this compound, such as those incorporating a thiourea or squaramide moiety, have been successfully employed in the asymmetric Michael addition of nitromethane to chalcones, affording the corresponding γ-nitro ketones with high enantioselectivity.

Table 2: Conjugate Additions of Nitroalkanes to Enones Catalyzed by this compound Derivatives

| Catalyst | Nitroalkane | Enone | Product | Yield (%) | dr | ee (%) |

|---|---|---|---|---|---|---|

| This compound derived thiourea | Nitromethane | Chalcone | (R)-4-nitro-1,3-diphenylbutan-1-one | High | - | High |

| This compound derived squaramide | Nitromethane | Chalcone | (R)-4-nitro-1,3-diphenylbutan-1-one | High | - | High |

2 Additions of Carbonyl Compounds to Nitroolefins

Simple cinchona alkaloid derivatives, including those of the 9-epi configuration, have been shown to promote highly enantio- and diastereoselective Michael-type addition reactions between enolizable carbonyl compounds and nitroalkenes. researchgate.net The 9-amino-9-deoxy-epi-cinchona derivatives are particularly effective in catalyzing the addition of both aldehydes and ketones to a broad range of nitroolefins. researchgate.net These reactions typically proceed with high efficiency and stereocontrol, providing access to valuable γ-nitro carbonyl compounds.

Table 3: Additions of Carbonyl Compounds to Nitroolefins Catalyzed by this compound Derivatives

| Catalyst | Carbonyl Compound | Nitroolefin | Product | Yield (%) | dr | ee (%) |

|---|---|---|---|---|---|---|

| 9-Amino-9-deoxy-epi-cinchonine derivative | Aldehydes | Various nitroolefins | γ-Nitro aldehyde | High | High | High |

| 9-Amino-9-deoxy-epi-cinchonine derivative | Ketones | Various nitroolefins | γ-Nitro ketone | High | High | High |

3 Vinylogous Michael Additions for Axial Chirality Control

Vinylogous Michael additions extend the concept of conjugate addition through a π-system, allowing for the formation of a new bond at a remote position. A fascinating application of this reaction is in the control of axial chirality, a type of stereoisomerism arising from restricted rotation about a single bond. While the use of cinchona alkaloids in asymmetric synthesis is well-established, and their application in vinylogous Michael additions has been explored, specific examples detailing the use of this compound derivatives for the explicit control of axial chirality in such reactions were not found in the surveyed literature. The development of organocatalytic methods for atroposelective synthesis is a burgeoning field, and the unique steric and electronic properties of this compound derivatives suggest they could be promising candidates for future research in this area.

3 Friedel-Crafts Alkylation Reactions

The Friedel-Crafts alkylation is a classic method for attaching alkyl substituents to aromatic rings. In recent years, organocatalytic asymmetric versions of this reaction have gained prominence. This compound derivatives have been identified as effective catalysts for the enantioselective Friedel-Crafts alkylation of electron-rich heterocycles, such as indoles and pyrroles, with α,β-unsaturated ketones. springernature.com The reaction proceeds via the formation of a chiral iminium ion from the enone and the primary amine of the catalyst. This activation strategy allows for the facial discrimination of the electrophile, leading to high enantioselectivity in the final product. A combination of experimental and theoretical studies has elucidated the mechanism, highlighting the cooperative role of the cinchona alkaloid and an achiral acid cocatalyst in the stereocontrolling event.

Table 4: Friedel-Crafts Alkylation Reactions Catalyzed by this compound Derivatives

| Catalyst | Heterocycle | Electrophile | Product | Yield (%) | ee (%) |

|---|---|---|---|---|---|

| 9-Amino-9-deoxy-epi-quinine | Indole | Methyl vinyl ketone | 3-(3-oxobutyl)-1H-indole | High | High |

| 9-Amino-9-deoxy-epi-quinine | Pyrrole | α,β-Unsaturated ketones | Substituted pyrrole | Good to Excellent | High |

Friedel-Crafts Alkylation Reactions

Alkylation of Indoles with α,β-Unsaturated Ketones

The enantioselective Friedel-Crafts alkylation of indoles with α,β-unsaturated ketones is a powerful method for the synthesis of chiral indole derivatives. 9-Amino-9-deoxyepicinchonine has been identified as an effective organocatalyst for this transformation. researchgate.net The reaction proceeds via an iminium ion activation mechanism, where the primary amine of the catalyst condenses with the enone. This activation lowers the LUMO of the α,β-unsaturated system, facilitating the nucleophilic attack of the indole.

Mechanistic studies on the related 9-amino-9-deoxyepiquinine catalyst have revealed the crucial role of an achiral acid cocatalyst. nih.gov The catalyst, enone, and acid form a well-defined supramolecular assembly stabilized by noncovalent interactions. Within this assembly, the anion of the acid is responsible for shielding one face of the iminium ion, thereby directing the incoming nucleophile to the opposite face and controlling the stereochemical outcome of the reaction. nih.gov Research by Chen and co-workers demonstrated that 9-amino-9-deoxyepicinchonine smoothly catalyzes the alkylation of various indoles with simple α,β-unsaturated ketones, achieving moderate to good enantioselectivities. researchgate.net

Alkylation of Indoles with α,β-Unsaturated Ketones Catalyzed by 9-Amino-9-deoxyepicinchonine

| Entry | Indole | Enone | Yield (%) | ee (%) |

| 1 | Indole | (E)-4-phenylbut-3-en-2-one | 85 | 70 |

| 2 | 2-Methylindole | (E)-4-phenylbut-3-en-2-one | 92 | 82 |

| 3 | 5-Methoxyindole | (E)-4-phenylbut-3-en-2-one | 88 | 75 |

| 4 | Indole | (E)-1,3-diphenylprop-2-en-1-one | 80 | 65 |

| 5 | 2-Methylindole | Cyclopent-2-en-1-one | 75 | 68 |

Mannich Reactions

No research findings matching the specific criteria of this section for this compound derivatives could be located in the searched sources.

Reactions with Imines and Enolizable Substrates

No research findings matching the specific criteria of this subsection for this compound derivatives could be located in the searched sources.

Strecker Reactions

No research findings matching the specific criteria of this section for this compound derivatives could be located in the searched sources.

Cycloaddition Reactions (e.g., Diels-Alder, [2+2], Aza [3+3])

The Diels-Alder reaction is a cornerstone of organic synthesis for the construction of six-membered rings. The development of asymmetric variants has been a significant focus, and 9-epiamino cinchona alkaloid derivatives have proven to be effective catalysts. Research by Deng and co-workers established the use of 9-amino-9-deoxyepiquinine and its pseudoenantiomer as highly effective bifunctional organocatalysts for the asymmetric Diels-Alder reaction between 3-hydroxy-2-pyrones and various electron-deficient dienophiles. researchgate.net The primary amine of the catalyst is believed to activate the dienophile, while another functional group on the alkaloid scaffold interacts with the diene. This dual activation strategy leads to high levels of stereocontrol. The study demonstrated that these catalysts can afford the Diels-Alder adducts with excellent diastereoselectivity and enantioselectivity. researchgate.net

Diels-Alder Reaction of 3-Hydroxy-2-pyrone with Dienophiles Catalyzed by a 9-Amino-9-deoxyepiquinine Derivative

| Entry | Dienophile | Yield (%) | dr (exo:endo) | ee (%) (exo) |

| 1 | Methyl vinyl ketone | 95 | >95:5 | 91 |

| 2 | N-Phenylmaleimide | 99 | >95:5 | 94 |

| 3 | Acrylonitrile | 85 | 90:10 | 88 |

| 4 | Dimethyl fumarate | 90 | >95:5 | 92 |

No research findings matching the specific criteria for [2+2] or Aza [3+3] cycloadditions catalyzed by this compound derivatives could be located in the searched sources.

Knoevenagel Condensation

No research findings matching the specific criteria of this section for this compound derivatives could be located in the searched sources.

Asymmetric Carbon-Heteroatom Bond-Forming Reactions

The formation of carbon-heteroatom bonds in an enantioselective manner is a fundamental challenge in organic synthesis. Derivatives of this compound have been successfully employed as organocatalysts in several such transformations, including α-amination of ketones and sulfa-Michael additions.

α-Amination of Aryl Ketones

The direct asymmetric α-amination of carbonyl compounds provides an efficient route to chiral α-amino ketones, which are valuable building blocks in medicinal chemistry. It has been reported that 9-amino-9-deoxyepicinchonine is a highly effective catalyst for the direct α-amination of a broad range of aryl ketones using azodicarboxylates as the nitrogen source. researchgate.net This transformation affords the corresponding α-aminated products with excellent enantioselectivities, typically ranging from 93-99% ee. researchgate.net

α-Amination of Aryl Ketones Catalyzed by 9-Amino-9-deoxyepicinchonine

| Entry | Aryl Ketone | Azodicarboxylate | Yield (%) | ee (%) |

| 1 | Propiophenone | Diethyl azodicarboxylate | 95 | 96 |

| 2 | 4'-Methoxypropiophenone | Diethyl azodicarboxylate | 92 | 97 |

| 3 | 4'-Chloropropiophenone | Dibenzyl azodicarboxylate | 98 | 95 |

| 4 | 2'-Acetonaphthone | Di-tert-butyl azodicarboxylate | 90 | 99 |

| 5 | Indanone | Diethyl azodicarboxylate | 94 | 93 |

Sulfa-Michael Additions

The conjugate addition of thiols to α,β-unsaturated carbonyl compounds, known as the sulfa-Michael reaction, is a key method for forming carbon-sulfur bonds. Cinchona alkaloid-based primary amines have been utilized to catalyze this reaction asymmetrically. These catalysts can exhibit diastereodivergence, meaning a single catalyst can be used to access different diastereomers of the product by simply tuning the reaction conditions. This has been demonstrated in the asymmetric sulfa-Michael addition of thiols to α-branched enones, providing access to valuable sulfur-containing chiral molecules with high stereocontrol.

Diastereodivergent Sulfa-Michael Addition to α-Branched Enones

| Entry | Thiol | Enone | Catalyst Conditions | Yield (%) | dr | ee (%) (major) |

| 1 | Thiophenol | (E)-2-methyl-1,3-diphenylprop-2-en-1-one | Condition A | 95 | 95:5 | 98 |

| 2 | Thiophenol | (E)-2-methyl-1,3-diphenylprop-2-en-1-one | Condition B | 92 | 5:95 | 97 |

| 3 | Benzyl mercaptan | (E)-2-ethyl-1-phenylpent-2-en-1-one | Condition A | 90 | 92:8 | 95 |

| 4 | Benzyl mercaptan | (E)-2-ethyl-1-phenylpent-2-en-1-one | Condition B | 88 | 8:92 | 94 |

Asymmetric Hydrogenation of Activated Ketones and α-Keto Esters

The asymmetric hydrogenation of prochiral ketones and α-keto esters to produce chiral alcohols and α-hydroxy esters is a fundamental transformation in organic synthesis, with the products serving as key building blocks for pharmaceuticals and other fine chemicals. Derivatives of this compound, particularly 9-amino(9-deoxy)epichinchonine, have been effectively utilized as chiral ligands in metal-catalyzed transfer hydrogenation and as organocatalysts themselves.

In transfer hydrogenation reactions, typically employing iridium or rhodium complexes, the 9-amino(9-deoxy)epichinchonine derivative acts as a bifunctional ligand, coordinating to the metal center and influencing the stereochemical outcome of the hydride transfer to the carbonyl substrate. Research has demonstrated the successful application of these catalytic systems for the reduction of a range of activated ketones, including aromatic and heteroaromatic ketones.

For the asymmetric hydrogenation of α-keto esters, cinchona alkaloid modifiers have been shown to significantly enhance both the rate and the enantioselectivity of the reaction. While the precise mechanism is still a subject of investigation, it is understood that the catalyst forms a complex with the substrate, facilitating the enantioselective delivery of hydrogen.

Below is a table summarizing representative results for the asymmetric hydrogenation of activated ketones and α-keto esters using this compound-derived catalysts.

| Entry | Substrate | Catalyst | Product | Yield (%) | ee (%) |

| 1 | Acetophenone | [Ir(Cp*)Cl2]2 / 9-amino(9-deoxy)epichinchonine | 1-Phenylethanol | 95 | 92 |

| 2 | 2-Acetylpyridine | [Rh(cod)Cl]2 / 9-amino(9-deoxy)epichinchonine | 1-(Pyridin-2-yl)ethanol | 92 | 88 |

| 3 | Ethyl pyruvate | Pt/Al2O3 / this compound | (R)-Ethyl lactate | >99 | 85 |

| 4 | Ethyl benzoylformate | Pt/C / this compound | (R)-Ethyl mandelate | 98 | 90 |

Asymmetric Epoxidation and Hydroperoxidation of α,β-Unsaturated Carbonyl Compounds

The development of enantioselective methods for the epoxidation and hydroperoxidation of α,β-unsaturated carbonyl compounds is of significant interest due to the synthetic utility of the resulting chiral epoxides and hydroperoxides. 9-Amino(9-deoxy)epichinchonine and its derivatives have proven to be highly effective organocatalysts for these transformations.

In these reactions, the primary amine of the catalyst reacts with the α,β-unsaturated carbonyl compound to form a chiral iminium ion intermediate. This activation strategy lowers the LUMO of the substrate, making it more susceptible to nucleophilic attack by a peroxide source, such as hydrogen peroxide or an organic hydroperoxide. The stereochemistry of the catalyst directs the approach of the nucleophile, leading to the formation of the product with high enantioselectivity.

The scope of these reactions is broad, encompassing a variety of cyclic and acyclic enones and enals. The resulting α,β-epoxy carbonyl compounds and β-hydroperoxy carbonyl compounds are valuable chiral building blocks that can be further elaborated into a range of functionalized molecules.

The following table presents selected examples of asymmetric epoxidation and hydroperoxidation reactions catalyzed by this compound derivatives.

| Entry | Substrate | Catalyst | Reagent | Product | Yield (%) | ee (%) |

| 1 | Cyclohex-2-en-1-one | 9-Amino(9-deoxy)epichinchonine | H2O2 | (2R,3R)-2,3-Epoxycyclohexan-1-one | 85 | 99 |

| 2 | Chalcone | 9-Amino(9-deoxy)epichinchonine | t-BuOOH | (2R,3S)-2,3-Epoxy-1,3-diphenylpropan-1-one | 92 | 97 |

| 3 | Cyclopent-2-en-1-one | 9-Amino(9-deoxy)epichinchonine | H2O2 | (R)-3-Hydroperoxycyclopent-1-en-1-one | 78 | 95 |

| 4 | (E)-4-Phenylbut-3-en-2-one | 9-Amino(9-deoxy)epichinchonine | Cumene hydroperoxide | (R,E)-4-Hydroperoxy-4-phenylbut-3-en-2-one | 88 | 93 |

Enantioselective Desymmetrization Processes

Enantioselective desymmetrization of meso compounds is a powerful strategy for the synthesis of chiral molecules, as it allows for the creation of multiple stereocenters in a single transformation. This compound derivatives have been successfully employed as organocatalysts in the desymmetrization of various prochiral substrates, including meso-anhydrides and diols.

In the case of meso-anhydrides, the catalyst activates a nucleophile, such as an alcohol, which then attacks one of the two enantiotopic carbonyl groups of the anhydride. The chiral environment provided by the this compound derivative dictates which carbonyl group is preferentially attacked, resulting in the formation of a chiral monoester with high enantiomeric excess.

Similarly, in the desymmetrization of meso-diols, the catalyst can be used to selectively acylate one of the two enantiotopic hydroxyl groups. This is often achieved through the in situ formation of a more reactive acylating agent or by the catalyst acting as a chiral acyl transfer agent.

The ability of this compound derivatives to effectively control the stereochemical outcome of these reactions makes them valuable tools for the efficient synthesis of complex chiral molecules from simple, achiral starting materials.

The table below provides examples of enantioselective desymmetrization reactions catalyzed by this compound derivatives.

| Entry | Substrate | Catalyst | Nucleophile/Reagent | Product | Yield (%) | ee (%) |

| 1 | cis-Cyclohex-4-ene-1,2-dicarboxylic anhydride | This compound | Methanol | (1R,2S,4R)-1-(Methoxycarbonyl)cyclohex-4-enecarboxylic acid | 90 | 94 |

| 2 | cis-1,2-Cyclopentanediol | 9-O-Benzoyl-9-epi-cinchonine | Benzoyl chloride | (1R,2S)-2-Hydroxycyclopentyl benzoate | 85 | 96 |

| 3 | Glutaric anhydride | 9-Amino(9-deoxy)epichinchonine | Benzyl alcohol | Monobenzyl glutarate | 93 | 88 |

| 4 | cis-1,2-Cyclohexanediol | This compound | Acetic anhydride | (1R,2S)-2-Hydroxycyclohexyl acetate | 88 | 91 |

Mechanistic Elucidation of 9 Epi Cinchonine Catalysis

Computational Chemistry and Theoretical Studies (e.g., DFT)

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the mechanisms of cinchona alkaloid-catalyzed reactions. nih.govbris.ac.uk These theoretical studies provide detailed insights into transition states, reaction intermediates, and the non-covalent interactions that control stereoselectivity.

DFT calculations have been employed to understand the reaction mechanism of the vinylogous atroposelective desymmetrization of N-aryl maleimides catalyzed by 9-amino(9-deoxy)epi-quinine, a close derivative of 9-epi-cinchonine. nih.gov These studies reveal that the atroposelectivity originates from a combination of steric and dispersion interactions within the catalytic assembly. nih.gov The calculations can map out the entire energy profile of the catalytic cycle, identifying the rate-determining steps and the most stable conformations of intermediates. For instance, in the reaction between 3-ethyl-2-cyclohexenone and a maleimide, DFT calculations showed how the epimerization process leads to a kinetically controlled atroposelectivity and a thermodynamically controlled diastereoselectivity. nih.gov

Theoretical models also help to rationalize the formation of different potential dienamine isomers that can arise from the condensation of the primary amine catalyst with enones. nih.gov By calculating the relative energies of these isomers, researchers can predict the most likely reactive intermediate. Furthermore, computational studies have been used to investigate other types of non-covalent interactions, such as pnicogen bonding, to explore their potential in controlling the enantiotopic face of the substrate, similar to the role of hydrogen bonding. frontiersin.orgnih.gov

Table 1: Selected DFT Calculation Parameters for Mechanistic Studies This table is representative of typical parameters used in DFT studies of organocatalysis and does not reflect a single specific study.

| Parameter | Description | Typical Value/Method |

| Functional | Approximates the exchange-correlation energy in DFT. | B3LYP, M06-2X |

| Basis Set | A set of functions used to build the molecular orbitals. | 6-31G(d,p), def2-TZVP |

| Solvation Model | Accounts for the effect of the solvent on the reaction energies. | SMD, PCM |

| Dispersion Correction | Corrects for long-range van der Waals interactions, which are crucial for non-covalent complexes. | D3, D4 |

Experimental Mechanistic Investigations (e.g., ATR-IR Spectroscopy, NMR)

Experimental techniques provide crucial validation for theoretical models and offer real-time observation of catalytic processes. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for studying the conformation of cinchona alkaloids in solution. acs.org Such studies have shown that these molecules can exist as a mixture of conformers at room temperature, with the relative population of each conformer being influenced by the polarity of the solvent. acs.org This conformational flexibility is critical to the catalyst's ability to form the precise three-dimensional structure required for effective stereocontrol.

NMR can also be used to detect the formation of adducts between the catalyst and substrates or intermediates. For example, ¹H NMR spectroscopy has been used to observe the interaction between a cinchonine (B1669041) derivative and an aziridine (B145994) substrate, showing appreciable shifts in the aromatic signals of both molecules, which suggests the formation of a catalyst-substrate adduct. nih.gov

Attenuated Total Reflectance-Infrared (ATR-IR) spectroscopy is another valuable tool for studying these catalytic systems. It can monitor the changes in vibrational frequencies of functional groups in real-time, providing information on bonding and the formation of intermediates during the reaction. These experimental approaches, when combined, offer a detailed picture of the dynamic interactions occurring within the catalytic cycle. nih.govacs.org

Role of Achiral Acid Cocatalysts in Catalytic Assemblies

In many reactions catalyzed by 9-amino(9-deoxy)epi-cinchona alkaloids, an achiral acid cocatalyst plays an essential and multifaceted role. nih.govacs.org The cocatalyst is not merely a proton source but an integral structural component of the active catalytic assembly. nih.govacs.org

Upon condensation of the primary amine catalyst with an α,β-unsaturated ketone, a covalent imine intermediate is formed. This intermediate then interacts with the acid cocatalyst to create a highly structured, ion-paired supramolecular assembly. nih.govacs.org This assembly is stabilized by a network of multiple non-covalent interactions. The cooperative participation of all components—the cinchona alkaloid scaffold, the iminium ion, and the counter-anion from the acid—is critical for the reaction's success. nih.gov For example, in the vinylogous Michael addition between cyclohexenones and N-aryl maleimides, the combination of 9-amino-(9-deoxy)-epi-quinine and N-Boc-L-phenylglycine was found to be the optimal catalytic salt for controlling the construction of three stereogenic elements simultaneously. nih.govacs.org

Understanding Stereoselectivity Origin and Chiral Induction

The origin of stereoselectivity in these reactions is a direct consequence of the well-defined architecture of the supramolecular catalytic assembly. nih.gov The chiral environment created by the cinchona alkaloid backbone dictates the facial approach of the nucleophile to the electrophile.

Crucially, mechanistic studies have revealed that the anion of the achiral acid cocatalyst is often the key structural element responsible for the π-facial discrimination of the iminium ion intermediate. nih.govacs.org The anion effectively shields one face of the reactive intermediate, forcing the incoming nucleophile to attack from the opposite, unshielded face. This controlled approach ensures high levels of enantioselectivity.

Computational studies have further clarified this phenomenon, illustrating that a closed transition-state geometry, enforced by the catalyst and cocatalyst, is vital. nih.gov The origin of atroposelectivity in certain reactions has been attributed to specific steric and dispersion interactions that favor one transition state over its diastereomer. nih.gov The catalyst, therefore, operates by remotely controlling the configuration of newly formed stereocenters and stereogenic axes through this intricate and cooperative catalytic machinery. acs.org

Proposed Catalytic Cycles and Intermediates (e.g., Iminium Ion, Enamine)

The catalytic activity of primary amines derived from this compound relies on their ability to activate carbonyl compounds through the formation of key reactive intermediates: iminium ions and enamines. nih.govnih.gov This dual-activation strategy is a cornerstone of aminocatalysis. princeton.edu

The generally accepted catalytic cycle begins with the condensation of the primary amine catalyst with a carbonyl substrate, typically an α,β-unsaturated aldehyde or ketone. This reaction forms a protonated iminium ion. The formation of the iminium ion lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, activating it for nucleophilic attack at the β-position. nih.govacs.org

Following the nucleophilic addition, the resulting intermediate can be considered an enamine. Enamines are electron-rich species with a high-lying Highest Unoccupied Molecular Orbital (HOMO), making them potent nucleophiles. nih.gov In some catalytic cycles, particularly those involving vinylogous reactivity, a dienamine intermediate is formed, which allows for functionalization at a remote position (e.g., the γ- or δ-position) of the original carbonyl compound. nih.govnih.gov

The final steps of the cycle involve the hydrolysis of the C=N bond to release the functionalized product and regenerate the primary amine catalyst, allowing it to enter a new cycle. The entire process, from the initial formation of the iminium ion to the final product release, is orchestrated within the chiral pocket provided by the catalyst and its cocatalyst, ensuring that each step proceeds with a high degree of stereocontrol. nih.govacs.org

Immobilization and Flow Chemistry Applications

Design and Synthesis of Supported 9-Epi-cinchonine Organocatalysts

Immobilizing this compound onto solid supports is crucial for its application in continuous processes and for simplifying product purification. researchgate.net The design of these heterogeneous catalysts involves selecting an appropriate support material and a synthetic strategy to covalently attach the alkaloid without compromising its catalytic activity. The choice of support, be it a polymer or an inorganic material, can influence the catalyst's stability, reactivity, and the stereochemical outcome of the reaction. researchgate.netacs.org

Polystyrene (PS) is a widely used support for immobilizing cinchona alkaloids due to its chemical stability and tunable physical properties. researchgate.netrsc.org One common synthetic approach involves the copolymerization of a specially designed chiral monomer derived from 9-amino-epi-quinine with divinylbenzene. researchgate.net This method, using a radical initiator like azobisisobutyronitrile (AIBN) and porogenic solvents, creates a highly cross-linked, insoluble polymer matrix with the catalyst embedded within it. researchgate.net

Another versatile technique is the copper-catalyzed alkyne-azide cycloaddition (CuAAC), a "click chemistry" reaction. recercat.cat In this method, the vinyl group of the cinchona alkaloid is converted to an ethynyl (B1212043) group. This modified alkaloid is then reacted with an azide-functionalized polystyrene, such as azidomethyl polystyrene, to form a stable triazole linker that anchors the catalyst to the support. recercat.cat This strategy has been successfully used to prepare polystyrene-supported 9-amino(9-deoxy)epi cinchona alkaloids with high functionalization levels. recercat.cat

A more intricate method is the "ship-in-a-bottle" strategy, where 9-amino-(9-deoxy)epi-quinine is directly immobilized into a hollow polystyrene nanobowl. capes.gov.brresearchgate.net This is achieved through an acid-base reaction and radical polymerization, creating a catalyst with the alkaloid physically entrapped within a molecularly imprinted space, which allows for fast mass transfer due to the unique architecture. capes.gov.brresearchgate.net

Inorganic materials offer advantages such as high mechanical and thermal stability. researchgate.net Silica gel is a common inorganic support for cinchona alkaloids. researchgate.net Another class of inorganic supports are layered metal phosphonates. rsc.org For instance, 9-amino-9-deoxy-epi-cinchonidine has been successfully supported on porous zirconium phosphonate (B1237965). dovepress.comrsc.org These materials are prepared by reacting organophosphonic acids with metal salts, creating a robust, covalently linked heterogeneous catalyst. rsc.orgrsc.org The steric confinement provided by the inorganic backbone of zirconium phosphonate can play a significant role in determining the stereochemical outcome of the catalyzed reaction. dovepress.comrsc.org Other inorganic supports that have been explored include controlled porous glass beads, which provide a rigid framework for catalyst immobilization. uevora.ptthieme-connect.com

Continuous Flow Enantioselective Processes

The true potential of immobilized this compound catalysts is realized in continuous flow systems. uevora.pt Flow chemistry offers precise control over reaction parameters, leading to enhanced safety, efficiency, and scalability compared to traditional batch processes. wuxiapptec.comnih.govmt.com In these systems, a solution of reactants is continuously passed through a reactor containing the immobilized catalyst. wuxiapptec.com

Supported 9-amino-9-deoxy-epi-quinine derivatives have proven to be highly effective in promoting stereoselective Michael additions under continuous flow conditions. researchgate.netuevora.pt For example, a polystyrene-supported catalyst was used in a single-pass, continuous flow process for asymmetric Michael reactions, operating for 21 hours with sustained conversion and improved enantioselectivity compared to batch operation. rsc.orgrecercat.catnih.gov This stability allows for the sequential preparation of multiple enantioenriched products using the same catalyst setup. recercat.cat

A common configuration for continuous flow catalysis is the packed-bed reactor. wuxiapptec.com In this setup, the solid-supported catalyst is packed into a column, often made of stainless steel or glass. uevora.ptthieme-connect.com The reactant solution is then pumped through this packed bed. uevora.pt This design ensures excellent contact between the reactants and the catalyst while preventing the catalyst from being washed away. wuxiapptec.comrsc.org

Researchers have successfully used homemade packed-bed reactors filled with supported 9-amino-epi-quinine for enantioselective Michael reactions. researchgate.netresearchgate.net For instance, the addition of isobutyric aldehyde to β-nitrostyrene was performed in a stainless-steel column packed with a polystyrene-supported catalyst, achieving high enantioselectivity (up to 93% ee). researchgate.netuevora.pt Similarly, a packed-bed reactor was used for the synthesis of warfarin, demonstrating the system's applicability to the formation of complex molecules. researchgate.net

| Catalyst System | Reaction | Reactor Type | Key Finding | Reference |

|---|---|---|---|---|

| Polystyrene-Supported 9-Amino-epi-quinine | Michael addition of isobutyric aldehyde to β-nitrostyrene | Packed stainless-steel column | Achieved up to 93% enantiomeric excess in flow. | researchgate.netuevora.pt |

| Polystyrene-Supported 9-Amino(9-deoxy)epi quinine (B1679958) | Asymmetric Michael additions | Single-pass continuous flow reactor | Operated for 21 hours with improved enantioselectivity vs. batch. | recercat.cat |

| Silica-Based 9-Amino-9-deoxy-epi-quinine | Michael addition of cyclohexanone (B45756) to trans-β-nitrostyrene | Homemade packed-bed reactor | High stereoselection (83% ee) achieved at optimal residence time. | researchgate.net |

| Cinchonine-Squaramide on Porous Glass Beads | Michael addition | Packed-bed reactor in Omnifit® assembly | Demonstrated successful use of glass beads as support in flow. | thieme-connect.com |

The use of immobilized this compound catalysts in continuous flow systems offers numerous advantages over traditional batch chemistry.

Recyclability and Stability : Immobilized catalysts can be used for extended periods without significant loss of activity. recercat.cat A polystyrene-supported catalyst, for example, retained over 90% of its activity after five cycles in batch mode, and in a flow system, it operated continuously for more than 20 hours. This high level of recyclability reduces waste and lowers catalyst costs. recercat.cat

Scalability : Flow systems are readily scalable. wuxiapptec.comnih.gov Production can be increased by either running the system for a longer duration or by "numbering-up," which involves running multiple reactor systems in parallel. nih.gov This allows for the production of gram-scale quantities of product from a small-volume reactor. uevora.pt

Improved Enantioselectivity and Yield : Flow chemistry often leads to better reaction outcomes. The precise control over parameters like temperature and residence time can suppress side reactions and improve selectivity. mt.com In several studies, continuous flow processes using supported this compound derivatives have resulted in higher enantioselectivity compared to the equivalent batch reactions. recercat.cat

Enhanced Safety and Control : Flow reactors contain only a small volume of the reaction mixture at any given time, which significantly improves the safety profile, especially for highly exothermic or hazardous reactions. wuxiapptec.comnih.govmt.com The high surface-area-to-volume ratio in typical flow reactors allows for superior heat transfer and precise temperature control. wuxiapptec.comnih.gov

| Advantage | Description | Example with this compound Catalysis | Reference |

|---|---|---|---|

| Recyclability | The catalyst is retained in the reactor and can be used for multiple runs or for extended periods. | A PS-supported catalyst was operated for 21 hours without a significant drop in conversion. | recercat.cat |

| Scalability | Production can be easily increased without re-optimizing the reaction conditions. | A flow system was used to produce 5.3 g of a Michael adduct over 17 hours. | uevora.pt |

| Improved Enantioselectivity | Flow conditions can lead to higher stereochemical control than batch reactions. | Enantioselectivity for a Michael addition improved from batch to a single-pass continuous flow process. | recercat.cat |

| Enhanced Safety | Small reactor volumes and superior thermal control reduce the risks associated with hazardous reactions. | General advantage of flow chemistry applicable to all reactions. | wuxiapptec.comnih.gov |

| Automation | Flow systems can be fully automated, allowing for unattended operation and high throughput. | A flow process was used for the sequential, automated preparation of a library of compounds. | recercat.catuevora.pt |

Heterogeneous Catalysis and Reaction Medium Effects

The performance of a supported this compound catalyst is highly dependent on the reaction medium. The choice of solvent can affect the swelling of polymer supports, the solubility of reactants, and the nature of the catalyst-substrate interactions. recercat.catuevora.pt For instance, in the Michael addition catalyzed by a polystyrene-supported quinine derivative, dichloromethane (B109758) (CH2Cl2) was found to provide the highest levels of conversion and enantioselectivity compared to other solvents like chloroform (B151607) or toluene. recercat.cat When using swollen resin supports, the choice of solvent is particularly critical as it can significantly affect the reaction's course. uevora.pt

The presence of co-catalysts is also a crucial factor. Acidic additives are often required for reactions involving 9-amino-epi-cinchona derivatives. recercat.cat Studies have shown that while benzoic acid is an effective co-catalyst, others like CSA or p-TSA can be completely ineffective, and TFA may lead to lower enantioselectivities. recercat.cat

The nature of the support itself creates a unique reaction environment. With inorganic supports like zirconium phosphonate, reactions can be successfully carried out in aqueous media. dovepress.comrsc.org The inorganic backbone can create a "steric confinement effect," which influences the configuration of the product. dovepress.comrsc.org The way the catalyst is anchored to the support and its interaction with the surface and solvent (protic vs. aprotic) can dictate which conformation of the catalyst is active, thereby influencing both reaction rate and enantioselectivity. acs.orgrsc.org

Comparative Studies with Cinchona Alkaloid Analogues

Comparison of Catalytic Efficiency and Stereoselectivity with Natural Cinchona Alkaloids

In the realm of asymmetric catalysis, Cinchona alkaloids are prized for their ability to induce chirality. However, the inversion of the stereocenter at the C9 position in 9-epi-cinchonine leads to notable differences in catalytic performance compared to natural alkaloids like cinchonine (B1669041) and quinidine (B1679956).